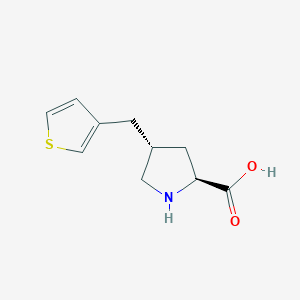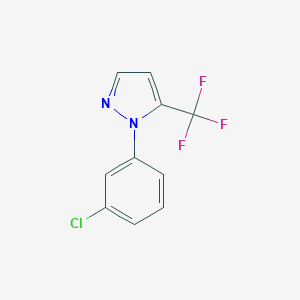
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole, also known as CFMP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound is a potent inhibitor of several enzymes, making it a promising candidate for drug development and other applications.
Mecanismo De Acción
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole inhibits the activity of several enzymes, including COX-2, by binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function, resulting in the inhibition of the inflammatory response.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 activity and the reduction of inflammation. In addition, 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have herbicidal activity, making it a potential candidate for the development of herbicides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole is its potent inhibitory activity against several enzymes, making it a potential candidate for drug development and other applications. However, one of the limitations of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole, including:
1. Further studies on the potential applications of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole in medicine, including the development of anti-inflammatory drugs.
2. Further studies on the potential applications of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole in agriculture, including the development of herbicides.
3. Further studies on the potential applications of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole in material science, including the synthesis of other compounds with potential applications in electronics and other fields.
4. Further studies on the toxicity of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole and its potential effects on human health and the environment.
Métodos De Síntesis
The synthesis of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole involves the reaction of 3-chlorobenzaldehyde with trifluoromethylpyrazole in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been extensively studied for its potential applications in several scientific fields, including medicine, agriculture, and material science. In medicine, 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This makes 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole a potential candidate for the development of anti-inflammatory drugs.
In agriculture, 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been shown to have herbicidal activity, making it a potential candidate for the development of herbicides. In material science, 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole has been used as a building block for the synthesis of other compounds with potential applications in electronics and other fields.
Propiedades
Número CAS |
1269292-85-4 |
|---|---|
Nombre del producto |
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole |
Fórmula molecular |
C10H6ClF3N2 |
Peso molecular |
246.61 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6ClF3N2/c11-7-2-1-3-8(6-7)16-9(4-5-15-16)10(12,13)14/h1-6H |
Clave InChI |
BAWHNJQMQYMYHW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC=N2)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N2C(=CC=N2)C(F)(F)F |
Sinónimos |
1-(3-chlorophenyl)-5-(trifluoroMethyl)-1H-pyrazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




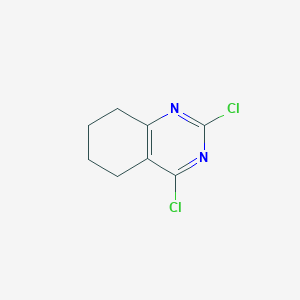


![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)
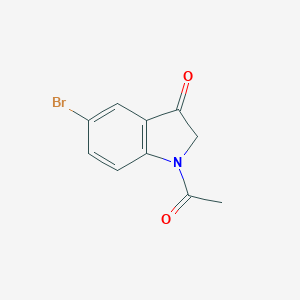
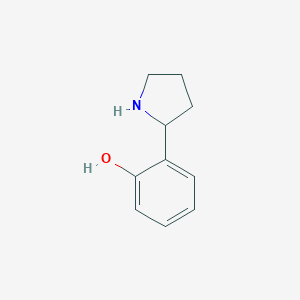
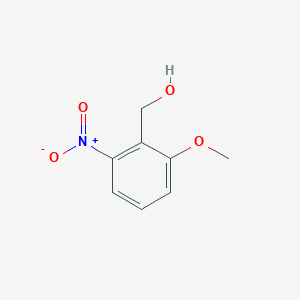
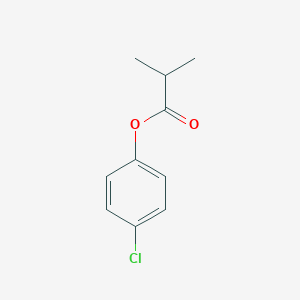

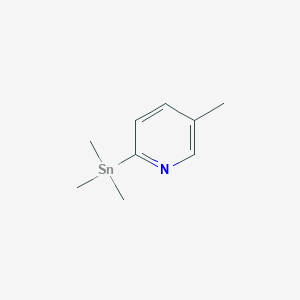
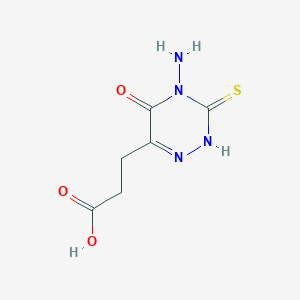
![4'-(Dimethylamino)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B171118.png)
